REACTION_CXSMILES
|
N#N.[CH:3]1[C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.Cl[Sn](Cl)(Cl)Cl.ClC[CH:28]([O:31]C(CCl)CCl)CCl.Cl>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:7]2[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:20]=2[CH:3]=[CH:4][C:5]=1[CH:28]=[O:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
SnCl4
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)OC(CCl)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
further stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L 3-neck flask fitted with overhead mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The liquid was warmed until all the large chunks of solid
|
Type
|
DISSOLUTION
|
Details
|
dissolved (80°)
|
Type
|
TEMPERATURE
|
Details
|
cooled quickly
|
Type
|
CUSTOM
|
Details
|
to give finely divided crystals
|
Type
|
TEMPERATURE
|
Details
|
After further cooling with a salt-ice bath to 5°
|
Type
|
CUSTOM
|
Details
|
was kept below 5°
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was warmed slowly to 40° over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the early part of the reaction at 40°
|
Type
|
CUSTOM
|
Details
|
After 4 h the layers were separated
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the organic layer filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g)
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give a crude yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Type
|
ADDITION
|
Details
|
The fractions containing the aldehyde
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
This material was used without further purification
|
Type
|
CUSTOM
|
Details
|
Recrystallization from CH2Cl2 /CH3OH
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2C3=CC=CC=C3C3=CC=CC=C3C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |